2-Phenoxy-6-chlorobenzothiazole
Description
2-Phenoxy-6-chlorobenzothiazole is a derivative of benzothiazole, a scaffold that is significant in the field of synthetic and medicinal chemistry . Benzothiazole derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them crucial for the investigation of novel therapeutics .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various methods. One such method involves the reaction of 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole with acyl chloride and triethylamine as a binding agent, using dioxane as the solvent . Another method involves the dissolution of a compound and an appropriate aromatic acid in phosphorus oxychloride, followed by reflux for 20 hours .Molecular Structure Analysis
Benzothiazole derivatives are promising due to their distinctive structures and broad spectrum of biological effects .Chemical Reactions Analysis
In a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent, dioxane is employed as the solvent. The reaction mixture undergoes reflux for 3–4 hours, with TLC used to monitor the reaction progress .Future Directions
Benzothiazole derivatives are being explored for their potential as anti-tumor small molecule drugs that simultaneously have anti-inflammatory and anticancer properties . The future development trend and prospect of the synthesis of benzothiazole derivatives are expected to focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways . This research is expected to aid in the development of more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
6-chloro-2-phenoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-9-6-7-11-12(8-9)17-13(15-11)16-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHJNMVLKXMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-6-chlorobenzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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